5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC20058401
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3O2S |
|---|---|
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 5-chloro-N-(2-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20) |
| Standard InChI Key | LJZKDJUXDLAHMS-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl |
Introduction
Synthesis
The synthesis of pyrimidine derivatives like this compound typically involves multi-step processes. General methods include:
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Formation of Pyrimidine Core:
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Cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds.
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Functionalization:
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Introduction of the propylsulfanyl group via nucleophilic substitution.
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Chlorination at position 5 using reagents such as phosphorus oxychloride (POCl3).
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Amidation:
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Coupling of the pyrimidine derivative with 2-methoxyaniline under standard amidation conditions (e.g., using coupling agents like EDCI or DCC).
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This synthetic route ensures precise substitution patterns necessary for biological activity.
Pharmacological Potential
Pyrimidine derivatives are well-documented for their diverse biological activities, including:
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Anticancer Activity:
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Antimicrobial Properties:
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Anti-inflammatory Action:
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Phenyl-substituted pyrimidines are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
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Mechanistic Insights
The compound’s structural features allow it to interact with biological targets through:
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Hydrogen bonding via the carboxamide group.
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Hydrophobic interactions facilitated by the propylsulfanyl chain.
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Aromatic stacking interactions involving the phenyl ring.
Applications in Drug Development
Given its structural framework, 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be a candidate for:
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Lead Optimization:
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Modifications on the phenyl or sulfanyl groups could enhance potency against specific targets.
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Structure-Activity Relationship (SAR) Studies:
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Investigating how substitutions affect biological activity can guide rational drug design.
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Preclinical Studies:
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Testing for anticancer, antimicrobial, or anti-inflammatory activity in vitro and in vivo.
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Related Compounds
To contextualize this compound within its chemical family, here are examples of structurally related pyrimidines:
These examples highlight the versatility of pyrimidines as scaffolds for therapeutic agents.
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